FK-330 - 442198-67-6

FK-330

Catalog Number: EVT-268132
CAS Number: 442198-67-6
Molecular Formula: C29H28ClF3N6O4
Molecular Weight: 617.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
iNOS Dimerization Inhibitor FK-330 is an orally bioavailable small molecule inhibitor of inducible nitric oxide synthase (iNOS) with potential antineoplastic activity. Upon administration, iNOS Dimerization Inhibitor FK-330 inhibits iNOS dimerization, which results in decreased nitric oxide (NO) production. iNOS expression is upregulated in certain cancers and may invoke a chronic inflammatory state in tumor cells that promotes metastatic growth.
Overview

FK-330 is a synthetic compound belonging to the class of small molecules with significant biological activity. It is primarily recognized for its potential applications in medicinal chemistry and pharmacology. The compound's development is rooted in the quest for novel therapeutic agents, particularly in the treatment of various diseases.

Source

FK-330 was initially synthesized by researchers exploring new chemical entities that could modulate biological pathways associated with disease. The precise origins of FK-330 are often linked to studies aimed at understanding the structure-activity relationships of similar compounds, leading to its identification as a candidate for further investigation.

Classification

FK-330 is classified as a small organic molecule. Its specific classification may vary based on its biological activity, but it is generally categorized under pharmacologically active compounds due to its potential therapeutic effects.

Synthesis Analysis

Methods

The synthesis of FK-330 involves several key steps, typically starting from readily available precursors. Common methods include:

  1. Multi-step Synthesis: This approach includes several reactions to build the complex structure of FK-330. Each step must be optimized for yield and purity.
  2. Reagents and Conditions: Specific reagents such as acids, bases, and catalysts are utilized under controlled conditions (temperature, pressure) to facilitate the desired transformations.

Technical Details

The synthesis may involve techniques such as:

  • Recrystallization: To purify the final product.
  • Chromatography: For separation and purification of intermediates.
  • Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance and Mass Spectrometry are employed to confirm the structure and purity of FK-330.
Molecular Structure Analysis

Structure

FK-330 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The exact structure can be elucidated through advanced techniques such as X-ray crystallography or computational modeling.

Data

The molecular formula of FK-330 provides insight into its composition, while parameters like molecular weight, melting point, and solubility are critical for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions

FK-330 can participate in various chemical reactions that may alter its structure or enhance its activity. Notable reactions include:

  • Substitution Reactions: Where functional groups are replaced with others.
  • Oxidation/Reduction Reactions: Affecting the oxidation state of the compound.

Technical Details

The kinetics and thermodynamics of these reactions can be studied using techniques like high-performance liquid chromatography to monitor reaction progress and yield.

Mechanism of Action

Process

The mechanism of action of FK-330 involves interaction with specific biological targets, such as enzymes or receptors, which leads to modulation of biochemical pathways. This interaction can result in therapeutic effects by either inhibiting or activating these targets.

Data

Research studies typically provide data on binding affinities, IC50 values (the concentration required to inhibit 50% of enzyme activity), and other pharmacokinetic parameters that help elucidate how FK-330 exerts its effects at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

FK-330 exhibits distinct physical properties including:

  • Appearance: Often described as a crystalline solid.
  • Solubility: Solubility profiles in various solvents are crucial for formulation development.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under different pH levels and temperatures.
  • Reactivity: Reactivity towards nucleophiles or electrophiles which may influence its behavior in biological systems.

Relevant data from stability studies and solubility tests provide insights into optimal storage conditions and formulation strategies.

Applications

FK-330 has potential applications in several scientific fields:

  1. Medicinal Chemistry: As a lead compound for drug development targeting specific diseases.
  2. Biochemical Research: Utilized in studies investigating enzymatic pathways or cellular processes.
  3. Pharmacology: Evaluated for therapeutic efficacy in preclinical and clinical trials.

The ongoing research into FK-330 aims to expand its applications by exploring novel formulations or combination therapies that enhance its effectiveness against target diseases.

Mechanistic Pharmacology of FK-330

Target Engagement Profiling of Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibition

FK-330 (chemical name: (2S)-2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-N-[2-oxo-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]oxypiperidin-1-yl]ethyl]-3-pyridin-2-ylpropanamide) is a small-molecule inhibitor that specifically targets inducible nitric oxide synthase (iNOS; NOS2). Its primary mechanism involves preventing the functional dimerization of iNOS monomers, a critical step for catalytic activity. The enzyme requires dimerization to enable electron transfer between its reductase and oxygenase domains, facilitating nitric oxide (NO) production from L-arginine. FK-330 binds to the heme-containing monomeric iNOS with high affinity (apparent Kd ≈ 1.8 nM), forming an inactive monomer-heme-inhibitor complex. This binding is characterized by slow dissociation kinetics (off rate: 1.2 × 10⁻⁴ s⁻¹), ensuring prolonged inhibition. The interaction occurs independently of cellular cofactors like tetrahydrobiopterin (BH4) or L-arginine, and spectroscopic analyses confirm direct inhibitor-heme coordination, as evidenced by competition assays with imidazole [1] [7].

Table 1: Binding Parameters of FK-330 to iNOS Monomers

ParameterValueExperimental System
Apparent Kd1.8 nMPurified human iNOS monomer
Off Rate (kₒff)1.2 × 10⁻⁴ s⁻¹Radiolabeled inhibitor assay
Binding SpecificityHeme-dependentSpectroscopy/Imidazole competition
Cellular IC₅₀ Range290 pM – 270 nMCytokine-stimulated cells

Molecular Pathways Modulated by iNOS Suppression in Neoplastic Microenvironments

Suppression of iNOS dimerization by FK-330 disrupts oncogenic signaling cascades in tumor microenvironments. Elevated iNOS-derived NO in cancers promotes:

  • Vasculogenic Mimicry (VM): NO upregulates hypoxia-inducible factor-1α (HIF-1α), enhancing VM channel formation independent of endothelial cells. This process is mediated via the RhoA/ROCK and PI3K/Akt/mTOR pathways, facilitating metastasis [8].
  • Inflammatory Signaling: iNOS/NO activates nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), amplifying pro-inflammatory cytokines (e.g., IL-6, TNF-α) that foster tumor proliferation. FK-330-mediated iNOS inhibition reduces cytokine secretion by >40% in preclinical models [5].
  • Angiogenic Switch: NO transactivates vascular endothelial growth factor receptor 2 (VEGFR2) and upregulates cyclooxygenase-2 (COX-2; PTGS2), promoting endothelial cell migration. Dual iNOS/COX-2 inhibition synergistically suppresses neovascularization [6].
  • Cancer Stemness: iNOS stabilizes CD133 and aldehyde dehydrogenase 1 (ALDH1) in cancer stem cells (CSCs). FK-330 depletes CSC reservoirs by >60% in uveal melanoma models, impairing tumor initiation [2] [8].

Table 2: Oncogenic Pathways Modulated by FK-330-Induced iNOS Suppression

PathwayKey EffectorsFunctional Impact in Cancer
Hypoxia ResponseHIF-1α, EphA2Vasculogenic mimicry inhibition
Pro-Inflammatory SignalingNF-κB, IL-6, TNF-αTumor microenvironment immunosuppression
AngiogenesisVEGFR2, COX-2, MMP-9Microvessel density reduction
Stem Cell MaintenanceCD133, ALDH1, Wnt/β-cateninCancer stem cell depletion

Allosteric Regulation Dynamics of FK-330 at iNOS Interface Domains

FK-330 exerts allosteric inhibition by binding to a unique dimerization interface within the iNOS oxygenase domain, distinct from the L-arginine or BH4 binding sites. Structural studies reveal that FK-330 stabilizes a conformational shift in the heme pocket, preventing the alignment of monomeric subunits required for dimer stability. Key interactions include:

  • Hydrophobic Pocket Engagement: Trp-188 and Ile-195 residues form van der Waals contacts with FK-330’s chlorophenyl group.
  • Heme Displacement: The trifluoromethylpyrimidine moiety displaces the heme-coordinated water molecule, disrupting iron coordination geometry.
  • N-Terminal Influence: Unlike neuronal NOS (nNOS) splice variants that lack N-terminal motifs, iNOS dimerization is highly sensitive to FK-330 due to its intact N-terminal β-finger motif, which facilitates monomer-monomer interactions. Mutagenesis of this motif reduces FK-330 binding affinity by >20-fold [1] [3].

This allosteric mechanism leverages the inherent flexibility of iNOS monomers, exploiting slower dimerization kinetics compared to constitutive isoforms. The inhibitor’s binding increases the energy barrier for dimer formation by >8 kcal/mol, thermodynamically favoring the monomeric state [1].

Cross-Reactivity Analysis with Constitutive NOS Isoforms (nNOS/eNOS)

FK-330 demonstrates high selectivity for iNOS over endothelial NOS (eNOS; NOS3) and neuronal NOS (nNOS; NOS1), with 150–300-fold lower affinity for constitutive isoforms. This selectivity arises from:

  • Structural Divergence: eNOS and nNOS lack the dimer interface plasticity of iNOS. The eNOS dimer interface is stabilized by calcium-calmodulin (CaM) binding and has a 10-fold faster dimerization rate, reducing FK-330 accessibility [4].
  • Heme Pocket Differences: nNOS contains a larger heme pocket due to alternative splicing (e.g., Δ349nNOS variant), weakening FK-330 binding (Kd > 500 nM). The Asp-602 residue in nNOS sterically hinders inhibitor docking [3] [9].
  • Functional Consequences: At concentrations ≤1 μM, FK-330 minimally affects eNOS-dependent vasodilation (≤5% reduction in cGMP production) or nNOS-mediated neurotransmission. Mitochondrial NOS activity, which is phylogenetically distinct from known isoforms, remains unaltered [9] [4].

Table 3: Selectivity Profile of FK-330 Across NOS Isoforms

IsoformApparent Kd (nM)Catalytic DisruptionStructural Basis of Selectivity
iNOS (NOS2)1.8Complete dimerization blockFlexible dimer interface; accessible heme pocket
eNOS (NOS3)270<10% activity reductionCaM-stabilized dimer; rigid interface
nNOS (NOS1)54015–20% activity reductionSplice variant diversity; Asp-602 steric hindrance
Mitochondrial NOSNo bindingNo effectStructurally unrelated to canonical NOS

FK-330’s selectivity is further evidenced by gene expression analyses showing no compensatory upregulation of eNOS or nNOS in iNOS-inhibited tumor models [4] [9].

Properties

CAS Number

442198-67-6

Product Name

FK-330

IUPAC Name

(2S)-2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-N-[2-oxo-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]oxypiperidin-1-yl]ethyl]-3-pyridin-2-ylpropanamide

Molecular Formula

C29H28ClF3N6O4

Molecular Weight

617.0 g/mol

InChI

InChI=1S/C29H28ClF3N6O4/c30-20-7-4-19(5-8-20)6-9-25(40)38-23(15-21-3-1-2-12-34-21)28(42)35-17-27(41)39-13-10-22(11-14-39)43-26-16-24(29(31,32)33)36-18-37-26/h1-9,12,16,18,22-23H,10-11,13-15,17H2,(H,35,42)(H,38,40)/b9-6+/t23-/m0/s1

InChI Key

MVJHAYBYNRTWJF-CJHOVAGGSA-N

SMILES

C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)C(CC3=CC=CC=N3)NC(=O)C=CC4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

FK-330; FK 330; FK330; FR-260330; FK-330; LS-192510.

Canonical SMILES

C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)C(CC3=CC=CC=N3)NC(=O)C=CC4=CC=C(C=C4)Cl

Isomeric SMILES

C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)[C@H](CC3=CC=CC=N3)NC(=O)/C=C/C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.